molecular formula C9H8N2O2 B595550 4-Hydroxy-1H-indole-7-carboxamide CAS No. 1211594-40-9

4-Hydroxy-1H-indole-7-carboxamide

Cat. No. B595550
M. Wt: 176.175
InChI Key: QXZYEXUKYIANHP-UHFFFAOYSA-N
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Description

“4-Hydroxy-1H-indole-7-carboxamide” is a compound that has been used in the preparation of small molecules targeting the interaction between HIV-1 integrase and LEDGF/p75 cofactor . It’s also used for R&D purposes .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

  • Synthesis of Functionalized Indoles : Synthetic approaches have been developed for 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are useful intermediates in medicinal chemistry research (Grant et al., 2011).

  • Selective Sensing of Li+ : A coumarin-indole dyad was synthesized for the selective sensing of lithium ions in organo-aqueous media, demonstrating remarkable specificity towards Li+ over other metal ions (Kumari et al., 2016).

  • Allosteric Modulation of Cannabinoid Receptor 1 (CB1) : Research on indole-2-carboxamides has shown key structural requirements for allosteric modulation of CB1, a cannabinoid receptor. This includes a critical chain length at the C3-position and an electron-withdrawing group at the C5-position (Khurana et al., 2014).

  • Rh(III)-Catalyzed Selective Coupling : A Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported, enabling diverse product formation and revealing insights into the mechanism of C-H activation and electrophilic addition (Zheng et al., 2014).

  • Inhibition of Prostaglandin Synthetase and Platelet Aggregation : Indoles containing a trifluoroethyl side chain, like 3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile, have been found potent in inhibiting prostaglandin synthetase and platelet aggregation (Fahrenholtz et al., 1979).

  • Anticancer Evaluation : Novel indole derivatives linked to the pyrazole moiety have been developed as antitumor agents, displaying significant cytotoxicity against various human cancer cell lines (Hassan et al., 2021).

  • Palladium-Catalyzed Intramolecular Cyclization : Studies on indole 2-carboxamide derivatives have led to the development of beta-carbolinones or pyrazino[1,2-a]indoles through palladium-catalyzed intramolecular cyclization, revealing complete regioselectivity under different reaction conditions (Abbiati et al., 2003).

  • Metabolism and Disposition Studies : Research into the metabolism and disposition of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a γ-aminobutyric acid type A receptor partial agonist, has provided insights into its oral clearance and biotransformation pathways in humans (Shaffer et al., 2008).

Safety And Hazards

The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The hazard classifications are Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

4-hydroxy-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9(13)6-1-2-7(12)5-3-4-11-8(5)6/h1-4,11-12H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZYEXUKYIANHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677822
Record name 4-Hydroxy-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1H-indole-7-carboxamide

CAS RN

1211594-40-9
Record name 4-Hydroxy-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
SW Grant, TF Gallagher, MA Bobko, C Duquenne… - Tetrahedron letters, 2011 - Elsevier
… The solid was collected by vacuum filtration to give 3-cyano-4-hydroxy-1H-indole-7-carboxamide (16, 3.00 g, 6 wt % DMF present by 1 H NMR, 14.0 mmol, 96%) as an off-white solid. LC…
Number of citations: 13 www.sciencedirect.com

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